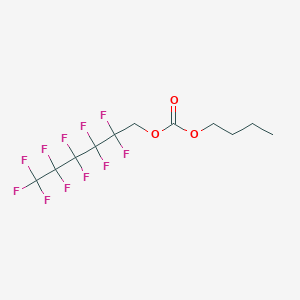

Butyl 1H,1H-perfluorohexyl carbonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11F11O3 |

|---|---|

Molecular Weight |

400.18 g/mol |

IUPAC Name |

butyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C11H11F11O3/c1-2-3-4-24-6(23)25-5-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h2-5H2,1H3 |

InChI Key |

UPWPQOIKJHOJRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 1h,1h Perfluorohexyl Carbonate and Analogous Structures

Strategies for Carbonate Ester Formation

The formation of the carbonate ester bond is the central transformation in the synthesis of Butyl 1H,1H-perfluorohexyl carbonate. The key challenge lies in creating an asymmetric carbonate, where two different alcohol moieties are linked through a carbonyl group. The main approaches involve the reaction of a fluorinated alcohol with a suitable carbonate precursor or the direct carbonylation of the alcohol.

Reaction Pathways Involving Fluorinated Alcohols and Carbonate Precursors

A common and direct route to asymmetric fluoroalkyl carbonates involves the reaction of a fluorinated alcohol, such as 1H,1H-perfluorohexan-1-ol, with a reactive carbonate precursor. One of the most established methods utilizes alkyl chloroformates. In this approach, the fluorinated alcohol reacts with a non-fluorinated alkyl chloroformate, like butyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Another significant phosgene-free pathway is the transesterification of a non-fluorinated dialkyl carbonate (e.g., dibutyl carbonate or dimethyl carbonate) with a fluorinated alcohol. researchgate.netresearchgate.net This reaction is typically catalyzed by a base or a metal alkoxide. Research has shown that the conversion of the starting dialkyl carbonate increases as the length of the perfluoroalkyl chain in the alcohol increases when using a sodium alkoxide catalyst. researchgate.net For instance, the transesterification of dimethyl carbonate with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol has been achieved with high conversion using catalysts like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium alkoxides. researchgate.net For less reactive dialkyl carbonates like diethyl and dibutyl carbonate, titanium-based catalysts such as titanium(IV) ethoxide (Ti(OEt)₄) and titanium(IV) isopropoxide (Ti(OiPr)₄) have been found to be effective. researchgate.net

A novel, phosgene-free approach termed "photo-on-demand" synthesis has been developed, where a fluoroalcohol and an organic base are dissolved in chloroform, a commercially available solvent, and irradiated with light to generate the fluoroalkyl carbonate. kobe-u.ac.jp This method avoids the use of toxic phosgene (B1210022) and has been shown to produce highly reactive fluoroalkyl carbonates. kobe-u.ac.jp It has been observed that fluoroalkyl carbonates with a higher number of fluorine atoms exhibit significantly increased reactivity. kobe-u.ac.jp

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Conditions | Product(s) | Yield/Selectivity | Ref |

| Dimethyl carbonate | 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | K₂CO₃, NaOH, or Sodium Alkoxide | Not specified | Methyl 2,2,3,3,4,4,5,5-octafluoropentyl carbonate & Bis(2,2,3,3,4,4,5,5-octafluoropentyl) carbonate | 90% conversion of dimethyl carbonate | researchgate.net |

| Diethyl carbonate | 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | Ti(OEt)₄ | Not specified | Ethyl 2,2,3,3,4,4,5,5-octafluoropentyl carbonate & Bis(2,2,3,3,4,4,5,5-octafluoropentyl) carbonate | High conversion | researchgate.net |

| Dibutyl carbonate | 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | Ti(OiPr)₄ | Not specified | Butyl 2,2,3,3,4,4,5,5-octafluoropentyl carbonate & Bis(2,2,3,3,4,4,5,5-octafluoropentyl) carbonate | High conversion | researchgate.net |

| Dimethyl carbonate | 2,2,3,3-Tetrafluoropropan-1-ol | Tetramethylammonium hydroxide | Not specified | Methyl 2,2,3,3-tetrafluoropropyl carbonate | 81% selectivity at 50% conversion | researchgate.net |

| Fluoroalcohol | Chloroform | Light, Organic Base | Not specified | Fluoroalkyl carbonate | High yield | kobe-u.ac.jp |

Carbonylation Reactions for Perfluorinated Carbonate Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group using carbon monoxide (CO), represent an alternative pathway to carbonates. The direct carbonylation of alcohols to carbonates is an attractive, atom-economical method. For the synthesis of asymmetric carbonates like this compound, this would ideally involve the co-carbonylation of 1H,1H-perfluorohexan-1-ol and butanol.

However, the carbonylation of alcohols, particularly fluorinated alcohols, can be challenging. Research in this area has largely focused on non-fluorinated alcohols. Palladium-based catalyst systems are commonly employed for the carbonylation of alcohols to produce esters and carbonates. mdpi.com For instance, the carbonylation of various secondary and tertiary alcohols to linear esters has been achieved using a palladium–phosphine (B1218219) catalyst system. researchgate.net The hydroalkoxycarbonylation of olefins with alcohols and CO, also catalyzed by palladium complexes, is another related process that yields esters. bohrium.commatec-conferences.org These reactions often require promoters such as Brønsted acids (e.g., p-toluenesulfonic acid, TsOH) and proceed under pressure. bohrium.commatec-conferences.org

While direct examples of the carbonylation of fluorotelomer alcohols to form asymmetric carbonates are not prevalent in the literature, the principles from the carbonylation of non-fluorinated alcohols provide a foundation for potential synthetic routes. The key would be to develop a catalytic system that can effectively activate both the fluorinated and non-fluorinated alcohols towards carbonylation and subsequent coupling.

| Alcohol(s) | Catalyst System | Promoter/Additive | CO Pressure | Temperature | Product Type | Ref |

| sec- and tert-Alcohols | Palladium-phosphine complex | - | 20-40 bar | 100-120 °C | Linear Esters | researchgate.net |

| Hexene-1, various alcohols | PdCl₂(PPh₃)₂-PPh₃-AlCl₃ | - | ≤ 20 atm | Not specified | Linear & Branched Esters | mdpi.com |

| Terminal olefins, various alcohols | Pd(Acac)₂-PPh₃-TsOH | TsOH | ≤ 20 atm | Not specified | Linear & Branched Esters | bohrium.commatec-conferences.org |

| C₁-C₃ Aliphatic Alcohols | Zeolite with Brønsted acid sites | - | Not specified | Not specified | C₂-C₄ Carboxylic Acids/Esters | google.com |

Approaches to Perfluoroalkyl Chain Incorporation

The synthesis of the target carbonate requires the presence of the 1H,1H-perfluorohexyl moiety. This can be achieved by starting with a pre-formed perfluorohexyl-containing precursor or by integrating the fluorine atoms at a later stage, although the former is more common.

Precursor Synthesis of 1H,1H-perfluorohexyl Moieties

The key precursor for the fluorinated portion of the molecule is 1H,1H-perfluorohexan-1-ol, which belongs to a class of compounds known as fluorotelomer alcohols (FTOHs). FTOHs are synthesized industrially through a process called fluorotelomerization. taylorandfrancis.com This process typically involves the radical-initiated reaction of a perfluoroalkyl iodide (the "telogen," e.g., perfluoroethyl iodide) with tetrafluoroethylene (B6358150) (the "taxogen"). This creates a mixture of longer-chain perfluoroalkyl iodides, which can then be converted to the corresponding alcohols. For example, a perfluorohexyl iodide can be reacted with ethylene (B1197577) and then hydrolyzed to yield 1H,1H,2H,2H-perfluoro-1-octanol, a related FTOH. The direct precursor, 1H,1H-perfluorohexan-1-ol, is synthesized through analogous telomerization chemistry. These FTOHs are important intermediates for a wide range of fluorinated surfactants and polymers. nih.gov

It is important to note that FTOHs can exhibit instability under basic conditions, which can lead to the elimination of hydrogen fluoride (B91410) (HF). nih.gov This chemical property must be considered when designing subsequent reaction steps, such as base-catalyzed carbonate formation.

Integration of Fluorine-Containing Groups into Carbonate Frameworks

The integration of the perfluoroalkyl group into the carbonate is most directly accomplished using the pre-synthesized 1H,1H-perfluorohexan-1-ol as a nucleophile. As detailed in section 2.1.1, this fluorinated alcohol can react with various carbonate precursors.

Reaction with Alkyl Chloroformates: The reaction of 1H,1H-perfluorohexan-1-ol with butyl chloroformate in the presence of a base (e.g., pyridine, triethylamine) is a straightforward method for creating the asymmetric carbonate linkage.

Transesterification: Reacting 1H,1H-perfluorohexan-1-ol with a dialkyl carbonate like dibutyl carbonate, often with a catalyst, serves as a phosgene-free route. The equilibrium can be driven towards the product by removing the lower-boiling alcohol byproduct (in this case, butanol, if starting from a different dialkyl carbonate).

Reaction with Activated Carbonates: Symmetrical carbonates derived from activating groups, such as N,N'-disuccinimidyl carbonate (DSC) or N,N'-diphtalimidylcarbonate (DPC), can react with alcohols to form asymmetric carbonates. inoe.roresearchgate.net For example, DPC can react with various aliphatic alcohols in the presence of a base like triethylamine (B128534) to yield the corresponding asymmetrical phthalimidyl carbonates. inoe.ro A similar reaction with 1H,1H-perfluorohexan-1-ol could provide a route to an activated perfluorohexyl carbonate, which could then be reacted with butanol.

Catalytic Systems in Perfluorinated Carbonate Synthesis

Catalysis is crucial for developing efficient and environmentally benign methods for carbonate synthesis. Different catalytic systems are employed depending on the chosen synthetic pathway.

For transesterification reactions , a variety of catalysts have been investigated. Basic catalysts are common, with sodium and potassium alkoxides showing high efficiency, particularly for the reaction of dimethyl carbonate. researchgate.net For less reactive dialkyl carbonates, titanium alkoxides like Ti(OEt)₄ and Ti(OiPr)₄ have proven effective. researchgate.net Heterogeneous catalysts are also of great interest for their ease of separation and potential for recycling. Mesoporous carbon-supported magnesium oxide (MgO/MC) has been shown to be a highly active, selective, and stable catalyst for the transesterification of diethyl carbonate with various alcohols at moderate temperatures. researchgate.net Metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for the transesterification of diethyl carbonate with a range of alcohols, yielding asymmetric carbonates in moderate to high yields. researchgate.net

In carbonylation reactions , palladium complexes are the catalysts of choice. bohrium.commatec-conferences.org These systems often consist of a palladium source (e.g., PdCl₂, Pd(Acac)₂) and a phosphine ligand (e.g., triphenylphosphine, PPh₃). bohrium.commatec-conferences.org The activity and selectivity of these catalysts can be significantly influenced by the addition of promoters, such as Brønsted acids (e.g., TsOH) or Lewis acids (e.g., AlCl₃). mdpi.combohrium.commatec-conferences.org

For the synthesis of asymmetric carbonates directly from alcohols and CO₂ , cooperative catalytic systems are being developed. One such system uses a combination of a silver salt (AgCl) and an ionic liquid (1-butyl-3-methylimidazolium acetate) to catalyze the reaction between CO₂, propargylic alcohols, and primary alcohols at room temperature and atmospheric pressure. nih.gov Another approach for direct synthesis from alcohols and CO₂ employs a combination of a strong organic base (like DBU), a dehydrating agent (like a tetraalkyl orthosilicate), and a CeO₂ catalyst. researchgate.net

| Reaction Type | Catalyst | Substrates | Key Features | Ref |

| Transesterification | K₂CO₃, NaOH, Sodium Alkoxide | Dimethyl carbonate, Fluoroalcohols | High conversion for reactive dialkyl carbonates | researchgate.net |

| Transesterification | Ti(OEt)₄, Ti(OiPr)₄ | Diethyl/Dibutyl carbonate, Fluoroalcohols | Effective for less reactive dialkyl carbonates | researchgate.net |

| Transesterification | MgO/MC | Diethyl carbonate, Various alcohols | Heterogeneous, stable, works at ambient temp. | researchgate.net |

| Transesterification | Metal-Organic Frameworks (MOFs) | Diethyl carbonate, Various alcohols | Heterogeneous, reusable | researchgate.net |

| Transesterification | Carbonate phosphonium (B103445) salts | Dialkyl carbonates, Diols | Catalyzes reaction of non-toxic carbonates | nih.gov |

| Carbonylation | Palladium-phosphine complexes | Alcohols, CO | Requires promoters (acids), pressure | researchgate.netbohrium.commatec-conferences.org |

| CO₂ Fixation | AgCl / Ionic Liquid | CO₂, Propargylic & Primary Alcohols | Works at ambient temperature and pressure | nih.gov |

| CO₂ Fixation | CeO₂ / DBU / Orthosilicate | CO₂, Alcohols | Phosgene- and halogen-free route | researchgate.net |

Transition Metal Catalysis in Fluorocarbonate Synthesis

Transition metal catalysis is a powerful tool for constructing carbon-fluorine bonds and for the synthesis of organic fluorides. nih.gov While direct catalytic synthesis of this compound is not extensively documented in publicly available literature, the principles of transition metal-catalyzed reactions for analogous structures, such as other organic carbonates and fluorinated molecules, provide a strong basis for understanding potential synthetic routes.

These catalytic systems are advantageous as they can operate under milder conditions and offer high selectivity, which is crucial when dealing with polyfunctional molecules. nih.gov The catalysts can facilitate the coupling of alcohols with a carbonyl source or the direct carbonation of substrates. For instance, transition metal complexes are known to catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, a reaction that shares mechanistic features with the formation of linear carbonates. nih.govresearchgate.net The choice of metal, ligand, and reaction conditions is critical in directing the reaction towards the desired carbonate product and avoiding side reactions.

Research into transition metal-catalyzed fluorination has highlighted the utility of metals like palladium and copper. nih.gov These catalysts are effective in a variety of fluorination reactions, including nucleophilic, electrophilic, and radical pathways. nih.govrsc.org Such methodologies could be adapted for the synthesis of fluorinated carbonates by employing a fluorinated alcohol precursor.

A study on the synthesis of sulfonamides utilized a transition metal fluoride (FeF₃) on a solid support as a catalyst, demonstrating the versatility of these catalysts in forming various functional groups. nih.gov This approach, which avoids many undesired side reactions due to the mild nature of the transition metal fluoride, could be conceptually applied to carbonate synthesis. nih.gov

| Catalyst Type | Metal Example | Potential Application in Fluorocarbonate Synthesis | Reference |

| Homogeneous Catalyst | Palladium, Copper | Catalytic carbonylation of fluorinated alcohols. | nih.gov |

| Heterogeneous Catalyst | FeF₃ on molecular sieves | Solid-supported synthesis to improve catalyst recovery and reduce byproducts. | nih.gov |

| Polyoxometalates | Cobalt, Manganese | Catalysis of cycloaddition reactions to form carbonate precursors. | researchgate.net |

Superbase-Catalyzed Routes for Carbonate Formation

Superbases offer an alternative, metal-free catalytic system for the synthesis of carbonates. These strong bases can activate alcohols or other nucleophiles, facilitating their reaction with a carbonyl source. A combination of a superbase and a hydrogen bond donor has been shown to be an effective catalyst system for the synthesis of cyclic carbonates from epoxides and carbon dioxide. rsc.org

In one study, a cellulose-DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) system demonstrated high conversion to propylene (B89431) carbonate. rsc.org This type of catalysis is attractive due to its metal-free nature and the potential for catalyst recyclability. rsc.org The mechanism involves the activation of the epoxide by the hydrogen bond donor and the activation of CO₂ by the superbase. A similar principle could be applied to the synthesis of linear carbonates like this compound by reacting a fluorinated alcohol with a suitable carbonate precursor in the presence of a superbase.

The choice of superbase is critical, with common examples including DBU, triazabicyclodecene (TBD), and phosphazene bases. The catalytic activity is often enhanced by the presence of a co-catalyst or a specific solvent system.

| Superbase | Co-catalyst/Support | Application | Reference |

| DBU | Cellulose | Synthesis of cyclic carbonates from epoxides and CO₂. | rsc.org |

Advanced Purification and Isolation Techniques for this compound

The purification of highly fluorinated compounds like this compound presents unique challenges and opportunities due to their distinct physical properties. The presence of a perfluorohexyl group imparts fluorous character to the molecule, making it both hydrophobic and lipophobic. wikipedia.org This property is exploited in fluorous affinity purification.

Fluorous Affinity Purification

This technique is a powerful method for separating fluorous-tagged molecules from non-fluorous reactants and byproducts. biosearchtech.com It relies on the strong and selective interaction between the fluorous "ponytail" of the target molecule and a fluorinated solid phase, such as fluorous silica (B1680970) gel. wikipedia.orgbiosearchtech.com

The general workflow for fluorous affinity purification involves:

Loading: The crude reaction mixture is loaded onto a fluorous chromatography column.

Elution of Non-fluorous Impurities: A non-fluorinated organic solvent is used to wash away non-fluorous and partially fluorinated impurities.

Elution of the Fluorous Compound: A fluorinated solvent or a solvent mixture with a high affinity for the fluorous phase is then used to elute the desired fluorous compound, in this case, this compound.

This method offers high selectivity and can lead to high recoveries of the purified product. biosearchtech.com

Other Purification Techniques

Traditional purification methods can also be adapted for fluorinated compounds. Fractional distillation can be effective for separating compounds with different boiling points, although care must be taken to avoid decomposition, especially if acidic impurities are present. google.com

Aqueous scrubbing with alkaline solutions followed by drying is a common method to remove acidic impurities like hydrogen halides that may form during synthesis. google.com For the removal of residual water and certain acidic impurities, scrubbing with concentrated sulfuric acid can be employed, though this may still leave trace impurities. google.com To address this, treatment with a non-tertiary amine followed by fractional distillation has been patented as a method to remove small amounts of acidic impurities without introducing water. google.com

For certain fluorinated compounds, purification can also be achieved by contacting them with liquid hydrogen fluoride to remove solid impurities, followed by steps to remove the hydrogen fluoride itself. google.com

| Purification Technique | Principle | Application for this compound | Reference |

| Fluorous Affinity Purification | Selective retention of fluorous compounds on a fluorinated solid phase. | Highly effective for separating the target compound from non-fluorinated starting materials and byproducts. | wikipedia.orgbiosearchtech.com |

| Fractional Distillation | Separation based on differences in boiling points. | Useful for separating the product from impurities with significantly different volatilities. | google.com |

| Amine Treatment and Distillation | Removal of trace acidic impurities by reaction with an amine followed by distillation. | A final polishing step to achieve high purity by removing residual acidic contaminants. | google.com |

Advanced Spectroscopic and Analytical Characterization of Butyl 1h,1h Perfluorohexyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of Butyl 1H,1H-perfluorohexyl carbonate. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of individual atoms can be obtained.

¹H NMR Spectroscopic Analysis of Fluorinated Carbonates

The ¹H NMR spectrum of this compound provides information on the hydrogen atoms within the butyl group and the methylene (B1212753) bridge adjacent to the perfluorohexyl chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and the highly fluorinated alkyl chain. openstax.orglibretexts.org

The protons of the butyl group are expected to show distinct signals. The methylene group directly attached to the carbonate oxygen (O-CH₂) is the most deshielded due to the electron-withdrawing effect of the oxygen atom, and thus appears at the lowest field. pressbooks.pub The subsequent methylene groups appear at progressively higher fields, with the terminal methyl group being the most shielded.

A key feature is the signal from the -CH₂- group situated between the carbonate oxygen and the perfluorohexyl chain. This methylene group experiences significant deshielding due to both the adjacent oxygen and the strong inductive effect of the perfluoroalkyl group, causing its signal to appear at a characteristic downfield position. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃-CH₂-CH₂-CH₂-O- | ~0.9 |

| CH₃-CH₂-CH₂-CH₂-O- | ~1.4 |

| CH₃-CH₂-CH₂-CH₂-O- | ~1.7 |

| CH₃-CH₂-CH₂-CH₂-O- | ~4.2 |

| -O-CH₂-(CF₂)₅CF₃ | ~4.6 |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopic Analysis of Fluorinated Carbonates

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. libretexts.orgpressbooks.pub The carbonyl carbon of the carbonate group is characteristically found at a very low field, typically in the range of 170-185 ppm for esters and carbonates. libretexts.org

The carbons of the butyl group show a clear trend in chemical shifts, with the carbon atom bonded to the carbonate oxygen appearing at the lowest field in this aliphatic chain. organicchemistrydata.org Similarly, the carbon of the methylene group attached to the perfluorohexyl chain is significantly deshielded. The carbons within the perfluorohexyl chain are not directly observed in ¹³C NMR but their strong electron-withdrawing effect influences the adjacent carbon atoms. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-CH₂-CH₂-O- | ~13 |

| CH₃-C H₂-CH₂-CH₂-O- | ~19 |

| CH₃-CH₂-C H₂-CH₂-O- | ~30 |

| CH₃-CH₂-CH₂-C H₂-O- | ~69 |

| -O-C H₂-(CF₂)₅CF₃ | ~65 (triplet due to C-F coupling) |

| -O-C (=O)-O- | ~154 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

¹⁹F NMR Spectroscopic Analysis of Fluorinated Carbonates

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, providing distinct signals for fluorine atoms in different chemical environments. nih.gov For the 1H,1H-perfluorohexyl group, a set of signals corresponding to the terminal -CF₃ group and the five -CF₂- groups are expected.

The terminal -CF₃ group typically appears as a triplet around -81 ppm. rsc.org The -CF₂- group adjacent to the -CH₂- group shows a chemical shift around -114 ppm, while the other four -CF₂- groups along the chain have characteristic shifts between -122 and -126 ppm. rsc.orgnycu.edu.tw

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -CF₂-CF₃ | ~ -81 |

| -CH₂-CF₂ -(CF₂)₄CF₃ | ~ -114 |

| -CH₂-CF₂-(CF₂ )₄-CF₃ | ~ -122 to -126 |

Table 3: Predicted ¹⁹F NMR chemical shifts for this compound.

²⁷Al NMR Spectroscopy for Coordination Studies involving Fluorinated Carbonates

The use of ²⁷Al NMR spectroscopy is a specialized technique primarily employed to study the coordination environment of aluminum. In the context of fluorinated carbonates, this technique could potentially be used to investigate interactions between the carbonate and aluminum-containing species, such as Lewis acids. However, there is currently no available literature or data on the application of ²⁷Al NMR for coordination studies specifically involving this compound. Such studies would represent a novel area of research.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonate and perfluoroalkyl groups.

A strong, sharp peak characteristic of the C=O stretching vibration in saturated organic carbonates is anticipated in the region of 1740 ± 10 cm⁻¹. spectroscopyonline.com The asymmetric O-C-O stretching of the carbonate group is expected to produce a strong band between 1280 and 1240 cm⁻¹. spectroscopyonline.com

The most intense absorptions in the spectrum will likely arise from the C-F bond stretching vibrations of the perfluorohexyl group. These typically appear as a series of strong, broad bands in the 1300-1100 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the butyl and methylene groups will be present in the 3000-2850 cm⁻¹ range. researchgate.net

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | Medium |

| C=O Stretch (Carbonate) | 1730-1750 | Strong |

| O-C-O Asymmetric Stretch | 1240-1280 | Strong |

| C-F Stretch (Perfluoroalkyl) | 1100-1300 | Very Strong, Broad |

| O-C-C Asymmetric Stretch | 1000-1060 | Medium |

Table 4: Predicted FT-IR characteristic absorption bands for this compound.

Mass Spectrometry Techniques for Compound Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds. For this compound, a combination of gas chromatography with mass spectrometry offers a robust method for both identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

For this compound, electron ionization (EI) would be a common method. The molecular ion peak (M+) would be expected, confirming the compound's molecular weight. However, due to the energetic nature of EI, this peak may be of low intensity. The primary fragmentation pathways can be predicted based on the structure of esters and fluorinated compounds. libretexts.orgchemguide.co.uk Key fragmentation would likely occur via alpha-cleavage on either side of the carbonyl group, as well as fragmentation of the alkyl and fluoroalkyl chains. libretexts.orgyoutube.com

Predicted major fragmentation patterns include the loss of the butoxy group (-O(CH₂)₃CH₃) and the perfluorohexyloxy group (-OCH₂(CF₂)₅CF₃). Cleavage of the butyl chain would likely result in the loss of butene, leading to a prominent peak. The highly stable perfluorinated fragments are also expected to be observed. For instance, fragments corresponding to [CF₃]+, [C₂F₅]+, and other [CₙF₂ₙ₊₁]+ ions are characteristic of perfluoroalkyl chains. nih.govtandfonline.com

The table below outlines the predicted major fragments for this compound in a typical GC-MS analysis.

| Predicted Fragment Ion | Structure | Predicted m/z | Origin of Fragment |

| Butyl Cation | [CH₃(CH₂)₃]⁺ | 57 | Cleavage of the C-O bond on the butyl side |

| Butoxy Radical Cation | [CH₃(CH₂)₃O]⁺• | 73 | Cleavage of the carbonate |

| Perfluorohexylmethoxy Cation | [CF₃(CF₂)₅CH₂O]⁺ | 329 | Cleavage of the carbonate |

| Acylium Cation (loss of butoxy) | [CF₃(CF₂)₅CH₂OCO]⁺ | 357 | Alpha-cleavage |

| Acylium Cation (loss of perfluorohexyloxy) | [CH₃(CH₂)₃OCO]⁺ | 101 | Alpha-cleavage |

| Perfluoroamyl Cation | [C₅F₁₁]⁺ | 281 | Fragmentation of the perfluorohexyl chain |

| Perfluorobutyl Cation | [C₄F₉]⁺ | 219 | Fragmentation of the perfluorohexyl chain |

| Perfluoropropyl Cation | [C₃F₇]⁺ | 169 | Fragmentation of the perfluorohexyl chain |

| Trifluoromethyl Cation | [CF₃]⁺ | 69 | Fragmentation of the perfluorohexyl chain |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, XPS would be highly effective in confirming the presence and chemical environment of fluorine, carbon, and oxygen atoms on a sample's surface. utl.ptthermofisher.com

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state.

For this compound, the high-resolution XPS spectrum would show distinct peaks for C 1s, O 1s, and F 1s. The C 1s spectrum would be particularly informative, as it would be deconvoluted into multiple peaks corresponding to the different carbon environments: the C-C/C-H bonds of the butyl group, the C-O bond of the ester, the C=O of the carbonate, and the C-F bonds of the perfluorohexyl chain. researchgate.netresearchgate.net The highly electronegative fluorine atoms will cause a significant shift to higher binding energies for the adjacent carbon atoms. researchgate.net The O 1s spectrum would show components corresponding to the C=O and C-O environments within the carbonate group. researchgate.netresearchgate.net The F 1s peak is expected to be a single, intense peak, characteristic of C-F bonds. xpsfitting.comresearchgate.net

The following table presents the predicted binding energies for the various atomic environments in this compound.

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H (butyl chain) | ~285.0 |

| Carbon | C 1s | C-O (butyl ester & perfluorohexyl ester) | ~286.5 |

| Carbon | C 1s | C=O (carbonate) | ~289.0 |

| Carbon | C 1s | C-F₂ | ~291.0 |

| Carbon | C 1s | C-F₃ | ~293.0 |

| Oxygen | O 1s | C=O (carbonate) | ~532.0 |

| Oxygen | O 1s | C-O (ester) | ~533.5 |

| Fluorine | F 1s | C-F | ~689.0 |

Computational and Theoretical Investigations of Butyl 1h,1h Perfluorohexyl Carbonate

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of fluorinated carbonates, providing valuable insights into their behavior at the atomic level. researchgate.netacs.org These computational methods allow for the detailed analysis of electronic structure and its correlation with chemical reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For fluorinated carbonates like Butyl 1H,1H-perfluorohexyl carbonate, the position and extent of fluorination have a profound impact on the HOMO and LUMO energy levels. acs.orgnih.gov The strong electronegativity of fluorine atoms leads to a significant stabilization (lowering of energy) of the molecular orbitals. Specifically, the presence of the perfluorohexyl group (-(CF2)5CF3) in this compound is expected to substantially lower both the HOMO and LUMO energy levels compared to its non-fluorinated counterparts.

The lowering of the HOMO energy is directly linked to an increased resistance to oxidation, a desirable property for electrolyte solvents in high-voltage applications. researchgate.net A lower HOMO level implies that more energy is required to remove an electron, thus enhancing the oxidative stability of the molecule. Conversely, the LUMO energy is influential in the reductive stability of the carbonate.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Dimethyl Carbonate | -11.5 | 1.2 | 12.7 |

| Diethyl Carbonate | -11.2 | 1.3 | 12.5 |

| This compound (Predicted) | -12.8 | 0.5 | 13.3 |

Note: The values for Dimethyl Carbonate and Diethyl Carbonate are representative values from literature for comparison. The values for this compound are predicted based on the trends observed for fluorinated carbonates.

The electronic properties derived from DFT calculations, such as the HOMO-LUMO energies and the distribution of electron density, allow for the prediction of the reactivity and stability of this compound. The large HOMO-LUMO gap predicted for this molecule suggests high kinetic stability.

The fluorination of the hexyl chain is expected to create a molecule with a highly polarized structure. The electron-withdrawing nature of the fluorine atoms will lead to a significant decrease in electron density on the adjacent carbon atoms and, to a lesser extent, on the carbonate functional group. This electronic effect enhances the stability of the molecule by making it less susceptible to electrophilic attack.

Quantum chemical calculations can be employed to determine the thermodynamic parameters, such as the enthalpy of formation (ΔfH°), for this compound and its reactions. nih.gov Isodesmic reactions, which involve the same number and type of bonds on both sides of the reaction equation, are often used in these calculations to ensure a high degree of accuracy through error cancellation. scirp.org

The formation of this compound would typically involve the reaction of 1H,1H-perfluorohexan-1-ol with a suitable chloroformate or by transesterification. The enthalpy of this reaction can be calculated to assess its thermodynamic feasibility.

| Reaction | Calculated ΔHrxn (kJ/mol) | Calculated ΔGrxn (kJ/mol) |

|---|---|---|

| CH3OH + ClCOOCH3 → CH3OCOOCH3 + HCl | -50.2 | -65.8 |

| CF3(CF2)4CH2OH + ClCOOBu → this compound + HCl (Predicted) | -45.7 | -60.1 |

Note: The values for the methanol (B129727) reaction are for illustrative purposes. The values for the this compound formation are hypothetical and based on general trends.

Quantum Chemical Calculations of Electrochemical Potentials

The electrochemical stability window of an electrolyte is a critical parameter, defined by its oxidation and reduction potentials. Quantum chemical calculations provide a means to predict these potentials for novel solvent molecules like this compound.

The oxidation potential of an electrolyte solvent determines its stability against oxidative decomposition at the cathode surface, particularly in high-voltage lithium-ion batteries. A higher oxidation potential is desirable. Theoretical calculations have shown a strong correlation between the HOMO energy of a solvent molecule and its oxidation potential. acs.org

The presence of the electron-withdrawing perfluorohexyl group in this compound is expected to significantly increase its oxidation potential compared to non-fluorinated linear carbonates. acs.orgnih.gov The lowering of the HOMO energy due to fluorination makes it more difficult to remove an electron, thus enhancing its resistance to oxidation. researchgate.net The thermodynamic cycle method is a common computational approach to calculate these potentials with a reasonable degree of accuracy. researchgate.net

| Compound | Calculated Oxidation Potential (V vs. Li+/Li) |

|---|---|

| Dimethyl Carbonate | 4.8 |

| Ethyl Methyl Carbonate | 4.7 |

| This compound (Predicted) | 5.5 |

Note: The values for Dimethyl Carbonate and Ethyl Methyl Carbonate are representative. The value for this compound is a prediction based on the expected effect of the perfluorohexyl group.

The reduction potential of an electrolyte solvent is indicative of its stability against reductive decomposition at the anode surface. This is closely related to the LUMO energy of the molecule. A lower LUMO energy generally corresponds to a higher reduction potential (i.e., the molecule is more easily reduced).

For this compound, the extensive fluorination will lower the LUMO energy. acs.org This suggests that it might be more susceptible to reduction compared to its non-fluorinated analogs. However, as mentioned earlier, the reductive decomposition of fluorinated carbonates can be beneficial if it leads to the formation of a stable, LiF-containing SEI layer. acs.orgnih.gov The precise nature of the decomposition products and their impact on battery performance are areas of active research.

Solvation and Intermolecular Interaction Studies

Computational and theoretical investigations into the behavior of fluorinated carbonates in solution are crucial for understanding their performance in various applications, particularly in the context of electrolytes for energy storage devices. These studies provide molecular-level insights into how solvents influence the stability and reactivity of these compounds and how they interact with other species, such as metal ions.

Solvent Effects on Fluorinated Carbonate Stability and Reactivity

The stability and reactivity of fluorinated carbonates like this compound are significantly influenced by the surrounding solvent environment. Theoretical studies, often employing quantum chemical calculations, have shown that the introduction of fluorine atoms into carbonate molecules has a profound effect on their electronic structure, which in turn dictates their behavior in solution. acs.orgacs.org

The strong electron-withdrawing nature of fluorine atoms generally enhances the oxidation stability of fluorinated carbonates compared to their non-fluorinated counterparts. acs.org This is a critical factor in applications such as high-voltage lithium-ion batteries, where the electrolyte must withstand harsh oxidative conditions. Computational models have demonstrated that fluorination lowers the energy of the highest occupied molecular orbital (HOMO), making the molecule less susceptible to oxidation. researchgate.net

Furthermore, the choice of solvent can modulate the reactivity of fluorinated carbonates. For instance, in the context of lithium-ion batteries, the decomposition of the electrolyte at the electrode surfaces is a key process that forms the solid-electrolyte interphase (SEI), a protective layer crucial for battery stability. acs.org Computational studies have indicated that the reductive reactions of fluorinated solvents can be faster than the decomposition of the salt, promoting the formation of a robust, lithium fluoride (B91410) (LiF)-rich SEI. researchgate.net This LiF layer is beneficial for the long-term performance and safety of the battery. acs.orgresearchgate.net The specific solvent composition can influence the kinetics and thermodynamics of these decomposition reactions, thereby affecting the quality and composition of the SEI.

Assessment of Coordination Ability and Binding Energy of Fluorinated Carbonates with Metal Ions

A key aspect of the function of fluorinated carbonates in electrolytes is their interaction with metal ions, most notably lithium ions (Li⁺) in lithium-ion batteries. Computational studies have been instrumental in quantifying the coordination ability and binding energy of these solvent molecules with metal ions.

Theoretical calculations consistently show that fluorination of carbonate molecules weakens their ability to coordinate with metal ions like Li⁺. acs.orgresearchgate.netacs.org This is attributed to the electron-withdrawing effect of fluorine, which reduces the negative electrostatic potential around the carbonyl oxygen atom, the primary binding site for the cation. acs.org The result is a lower binding energy between the fluorinated carbonate and the metal ion compared to non-fluorinated analogues. researchgate.netacs.orgnasa.gov This reduced interaction strength is significant as it facilitates the desolvation of the metal ion at the electrode surface, a critical step for fast ion transport and high power density in batteries. nih.gov

Energy decomposition analysis from quantum chemical calculations reveals that the binding between Li⁺ and fluorinated carbonates is predominantly governed by electrostatic interactions. acs.org The decrease in binding energy upon fluorination is a direct consequence of the weakened electrostatic attraction. acs.org

Molecular dynamics simulations and ab initio calculations have provided detailed pictures of the solvation shell of metal ions in fluorinated carbonate-based electrolytes. acs.orgresearchgate.net These studies confirm that fluorination leads to a weaker binding of the solvent molecules to the cation. acs.org For example, calculations of Li⁺ binding energies with ethylene (B1197577) carbonate (EC) and its fluorinated derivatives show a clear trend of decreasing binding energy with increasing fluorination. acs.org

The table below, based on data from computational studies, illustrates the effect of fluorination on the binding energy of Li⁺ with different carbonate solvents.

| Solvent Molecule | Binding Energy with Li⁺ (kcal/mol) |

| Ethylene Carbonate (EC) | -46.9 |

| Monofluoroethylene Carbonate (F1EC) | -42.2 |

| Difluoroethylene Carbonate (F2EC) | -37.1 |

| Data derived from ab initio calculations. acs.org |

Similarly, the binding energy of Na⁺ with these carbonates is also reduced upon fluorination, although Na⁺ binding is generally weaker than Li⁺ binding for the same solvent molecule. acs.org

| Solvent Molecule | Binding Energy with Na⁺ (kcal/mol) |

| Ethylene Carbonate (EC) | -38.2 |

| Monofluoroethylene Carbonate (F1EC) | -34.3 |

| Difluoroethylene Carbonate (F2EC) | -30.2 |

| Data derived from ab initio calculations. acs.org |

These computational findings underscore a fundamental trade-off in electrolyte design: while strong solvation is needed to dissolve the salt, weaker coordination is beneficial for ion mobility and desolvation kinetics. The tunable nature of fluorinated carbonates like this compound allows for a rational design of electrolytes that balance these competing factors to achieve desired performance characteristics.

Reaction Mechanisms and Degradation Pathways of Butyl 1h,1h Perfluorohexyl Carbonate

Electrochemical Degradation Mechanisms in High-Voltage Environments

In the context of high-voltage electrochemical cells, fluorinated carbonates can undergo both oxidative and reductive decomposition, typically at the surfaces of the positive and negative electrodes, respectively.

At the high-voltage cathode, fluorinated carbonates are prone to oxidation. This process is initiated by the loss of an electron to the electrode, leading to the formation of a radical cation. worktribe.com Drawing a parallel with fluoroethylene carbonate (FEC), the oxidative decomposition of Butyl 1H,1H-perfluorohexyl carbonate would likely proceed through the formation of its radical cation. worktribe.comresearchgate.netnottingham.edu.cn

The primary decomposition of this radical cation is expected to involve the cleavage of the carbonate group, leading to the evolution of carbon dioxide (CO2) and the formation of other radical species. worktribe.comresearchgate.net Subsequent reactions of these intermediates can lead to a variety of byproducts. The radical center of these byproducts can further react with other solvent molecules, potentially leading to the formation of oligomeric species. worktribe.comresearchgate.net

Table 1: Postulated Oxidative Decomposition Products of this compound

| Precursor | Initial Step | Primary Products | Potential Secondary Byproducts |

| This compound | One-electron oxidation | This compound radical cation | Carbon dioxide (CO2) |

| Butoxy radical | |||

| 1H,1H-perfluorohexyloxy radical | |||

| Oligomers of alkyl carbonates |

This table is based on the oxidative decomposition mechanisms proposed for fluoroethylene carbonate (FEC) and ethylene (B1197577) carbonate (EC). worktribe.comresearchgate.net

At the anode, particularly in lithium-ion batteries, fluorinated carbonates undergo reductive decomposition. This process is crucial for the formation of a stable solid electrolyte interphase (SEI), a passivating film that protects the electrolyte from further reduction while allowing for Li+ ion transport. rsc.organl.govresearchgate.net

For this compound, the reduction process would likely be initiated by electron transfer from the anode. A key feature of the reductive decomposition of fluorinated carbonates is the cleavage of the C-F bond, leading to the formation of lithium fluoride (B91410) (LiF). rsc.orgresearchgate.net LiF is a desirable component of the SEI due to its electronic insulating properties and its ability to act as a "glue," binding other organic components of the SEI together, thereby enhancing its stability. rsc.org

The decomposition can also involve the ring-opening of the carbonate structure (if it were cyclic, which is not the case for this linear carbonate) or cleavage of the ester bonds, leading to the formation of various lithium alkyl carbonates and other organic fragments. researchgate.netnih.gov These components, along with LiF, contribute to the formation of a robust and effective SEI layer. researchgate.netmdpi.com

Table 2: Anticipated Reductive Decomposition Products and their Role in SEI Formation

| Initial Reactant | Key Reduction Products | Role in SEI |

| This compound | Lithium fluoride (LiF) | Enhances SEI stability and electronic insulation. rsc.org |

| Lithium alkyl carbonates (e.g., ROCO2Li) | Forms the organic matrix of the SEI. researchgate.netnih.gov | |

| Lithium carbonate (Li2CO3) | A common inorganic component of the SEI. researchgate.net | |

| Polymeric species | Contribute to the mechanical integrity of the SEI. |

This table is extrapolated from studies on fluoroethylene carbonate (FEC) and other alkyl carbonates. rsc.orgresearchgate.netnih.gov

The formation of a radical cation is the initial and critical step in the oxidative decomposition pathway. worktribe.comresearchgate.net Once formed, the this compound radical cation is highly reactive. Its subsequent reactions are dictated by the stability of the radical and the surrounding chemical environment.

The radical cation can undergo intramolecular rearrangement or fragmentation. As mentioned, a likely pathway is the loss of a CO2 molecule. worktribe.com The resulting radical fragments can then engage in a series of reactions, including hydrogen abstraction from other solvent molecules or polymerization with other carbonate molecules, leading to the formation of a complex mixture of decomposition products on the electrode surface. worktribe.comresearchgate.net

Radiolytic Degradation Processes of Fluorinated Carbonates

Exposure of fluorinated carbonates to ionizing radiation, such as gamma rays or electron beams, can induce degradation through processes collectively known as radiolysis. researchgate.net The initial step in radiolysis is the absorption of energy, leading to the formation of excited molecules, ions, and free radicals.

In aqueous solutions, hydrated electrons (e-aq) are powerful reducing species that can react with fluorinated compounds. acs.org For this compound, reaction with hydrated electrons would likely lead to reductive defluorination. acs.org Studies on other perfluorinated compounds have shown that carbon dioxide radical anions (CO2•−) can also effectively induce defluorination. acs.org

The radiolytic degradation can also produce various radical species from the carbonate molecule itself, initiating a cascade of reactions similar to those observed in electrochemical decomposition. The products of carbonate radiolysis can include formate (B1220265) and acetate. arronax-nantes.fr

Influence of Fluorination on Decomposition Products and Overall Stability

The presence of the perfluorohexyl group in this compound has a profound influence on its stability and decomposition pathways.

Increased Oxidative Stability: The high electronegativity of fluorine atoms withdraws electron density from the rest of the molecule. This makes the molecule less susceptible to oxidation, thus increasing its anodic stability compared to its non-fluorinated counterparts. worktribe.comrsc.org

Formation of LiF in Reductive Decomposition: As discussed, a key consequence of fluorination is the formation of LiF during reductive decomposition. rsc.orgrsc.org This is a significant advantage in applications like lithium-ion batteries, as LiF contributes to a more stable and effective SEI. rsc.org

Altered Reaction Pathways: The strong C-F bonds can influence the fragmentation patterns of the molecule upon decomposition. While C-F bonds are generally strong, the presence of multiple fluorine atoms can activate certain C-C or C-O bonds for cleavage.

Applications and Advanced Materials Science of Butyl 1h,1h Perfluorohexyl Carbonate

Electrolyte Components for Energy Storage Devices

The performance and safety of energy storage devices, particularly lithium-ion batteries, are critically dependent on the properties of the electrolyte. The search for new electrolyte components that can withstand high voltages and improve battery longevity is a key area of research.

High-Voltage Lithium-Ion Battery Electrolyte Formulations and Performance

The use of fluorinated carbonates as additives or co-solvents in electrolytes for high-voltage lithium-ion batteries is a promising strategy. Fluorination can enhance the oxidative stability of the electrolyte, which is crucial for batteries operating at higher potentials. While specific performance data for Butyl 1H,1H-perfluorohexyl carbonate in high-voltage formulations is not extensively documented in publicly available research, the general class of fluorinated carbonates has been shown to contribute to improved cycling stability and capacity retention in high-voltage cells. The long perfluorohexyl chain in this compound could theoretically contribute to a more stable electrolyte, although experimental data is needed for verification.

Mechanisms of Solid-Electrolyte Interphase (SEI) Formation and Stabilization

The Solid-Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. Its composition and stability are paramount for the long-term performance of the battery. Fluorinated electrolyte additives are known to play a significant role in the formation of a robust and stable SEI layer. They can be preferentially reduced on the anode surface to form a LiF-rich SEI, which is believed to be more effective at preventing further electrolyte decomposition and solvent co-intercalation into the graphite (B72142) anode. While the specific mechanisms involving this compound are not detailed in current literature, it is plausible that its perfluorinated tail would participate in forming a protective, fluorinated interphase.

Evaluation of Ionic Conductivity and Electrochemical Stability in Electrolyte Systems

An ideal electrolyte must possess adequate ionic conductivity to facilitate the movement of lithium ions between the electrodes and exhibit a wide electrochemical stability window. The introduction of highly fluorinated side chains, such as the perfluorohexyl group in this compound, can influence these properties. Generally, increasing the fluorine content can enhance the electrochemical stability of a molecule. However, the bulky and non-polar nature of the perfluoroalkyl chain might also lead to an increase in viscosity and a potential decrease in ionic conductivity of the electrolyte. A careful balance between these competing effects is necessary. Detailed experimental evaluation of electrolyte systems containing this compound is required to determine its precise impact on these key parameters.

Polymer Science and Engineering Applications

Fluorinated monomers are valuable building blocks in polymer chemistry, imparting unique properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Incorporation as Monomers in Polymer Synthesis (e.g., Copolymers)

The structure of this compound, containing a carbonate group and a long perfluorohexyl chain, suggests its potential as a monomer for the synthesis of fluorinated copolymers. The carbonate functionality could potentially participate in polymerization reactions, such as ring-opening polymerization if it were part of a cyclic structure, or other condensation polymerization methods. The incorporation of the perfluorohexyl group would be expected to introduce significant fluorination into the polymer backbone or as a side chain, depending on the polymerization strategy. There is currently a lack of specific studies detailing the copolymerization of this compound.

Role as Reaction Media or Solvents in Organic Synthesis and Catalysis

While no direct studies have been found that utilize this compound as a solvent or reaction medium, the broader class of organic carbonates and fluorinated solvents offers insights into its potential. Organic carbonates, such as dimethyl carbonate and propylene (B89431) carbonate, are recognized as green solvents due to their low toxicity and biodegradability. rsc.orgrsc.org They have been investigated as sustainable media for various organic reactions and electrosynthesis. rsc.orgresearchgate.net

Fluorinated solvents, on the other hand, are prized for their unique properties, including high oxidative stability and performance over a wide temperature range. google.comresearchgate.nethalocarbon.com These characteristics have led to their use in specialized applications, particularly as electrolytes in lithium-ion batteries where they can enhance stability and performance. google.comosti.gov The combination of a carbonate group with a perfluoroalkyl chain in this compound suggests it could theoretically offer a blend of these desirable properties.

In the context of catalysis, the solvent can play a crucial role in reaction outcomes. For instance, alumina-based catalysts have shown effectiveness in the destruction of gas-phase per- and polyfluoroalkyl substances (PFAS), with the process being influenced by the chemical environment. nih.gov While not directly involving this compound, this highlights how the medium can be integral to catalytic processes involving fluorinated compounds. The potential for this specific carbonate to act as a phase-transfer catalyst or to create a unique reaction environment due to its fluorous and hydrocarbon segments remains a topic for future investigation.

Interactions with Surfaces and Interfaces

The interaction of fluorinated compounds with various surfaces is a critical area of research, particularly in the development of materials for environmental remediation and specialized coatings.

Adsorption Mechanisms on Carbonaceous Materials and Sorbent Development

The adsorption of per- and polyfluoroalkyl substances (PFAS) onto carbonaceous materials like granular activated carbon (GAC) is a widely studied area, driven by the need to remove these persistent pollutants from water. nih.govpfascentral.org The primary mechanisms governing this adsorption are hydrophobic and electrostatic interactions. nih.govresearchgate.net The long, hydrophobic perfluoroalkyl tail of PFAS molecules tends to repel water and adsorb onto the hydrophobic surfaces of activated carbon. rsc.org

While no studies have specifically examined the adsorption of this compound, its structure suggests it would exhibit amphiphilic properties. The perfluorohexyl tail would likely drive its adsorption onto carbonaceous surfaces through hydrophobic (or more accurately, fluorophilic) interactions. The butyl carbonate end could influence its orientation and interaction with the surface and surrounding solvent molecules.

The development of novel sorbents often involves tailoring surface chemistry to enhance selectivity for specific compounds. uqiitd.orgnih.gov For instance, the introduction of fluorine into carbon materials can significantly alter their surface properties, leading to enhanced hydrophobicity. strath.ac.uk Research into sorbent design for PFAS removal has explored the use of materials that can leverage fluorous interactions, which are specific interactions between fluorinated moieties. acs.org

The table below summarizes the key interactions involved in the adsorption of perfluoroalkyl substances on carbonaceous materials, which would likely be relevant for this compound.

| Interaction Type | Description | Relevance for Perfluoroalkyl Compounds |

| Hydrophobic/Fluorophilic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution and exclude water molecules. For fluorinated compounds, this is often termed a "fluorophilic" interaction. | The perfluoroalkyl chain is highly hydrophobic and is the primary driver for adsorption from aqueous solutions onto the nonpolar surface of activated carbon. nih.govrsc.org |

| Electrostatic Interaction | Attraction or repulsion between charged species. | While this compound is neutral, many PFAS are anionic. For these, positively charged sites on the adsorbent surface can enhance adsorption. nih.govresearchgate.net The polarity of the carbonate group in the target compound could lead to dipole-dipole interactions. |

| Pore Filling | The physical entrapment of molecules within the porous structure of the adsorbent. | The size and shape of the adsorbent's pores relative to the adsorbate molecule are critical. Microporous and mesoporous carbons can both be effective, depending on the size of the PFAS molecule. pfascentral.org |

The development of sorbents specifically for smaller or neutral fluorinated compounds is an ongoing area of research. rsc.orguqiitd.org Understanding the adsorption behavior of molecules like this compound could contribute to the design of more effective capture technologies for a broader range of fluorinated chemicals.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of Butyl 1H,1H-perfluorohexyl carbonate in polymer composites?

- Methodological Answer : Use transmission electron microscopy (TEM) to assess filler dispersion in composites, as demonstrated in copolymer-CaCO₃ systems . Coupled with X-ray diffraction (XRD), this approach identifies ionic clusters or multimer formations, critical for understanding material reinforcement . For purity validation, employ chromatographic methods such as UHPLC-MS/MS, optimized for perfluoroalkyl substances (PFAS) detection .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Adopt strict protocols for reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates via H NMR and FT-IR to track functional groups. emphasizes documenting unexpected results (e.g., unanticipated peaks in NMR) and cross-referencing with established literature to validate synthetic pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for fluorinated compounds: use fume hoods, nitrile gloves, and protective eyewear to minimize exposure. Safety data sheets for analogous perfluoroalkyl substances highlight risks of inhalation and dermal contact, necessitating emergency procedures like immediate rinsing and medical consultation .

Advanced Research Questions

Q. How do ionic interactions between this compound and metal ions (e.g., Ca²⁺) influence material properties above the glass transition temperature ()?

- Methodological Answer : Rheological studies under controlled temperature regimes can elucidate ion-mediated network formation. shows that Ca²⁺ interactions with carboxylate groups create ion-rich clusters, enhancing storage modulus () above . However, excess filler concentrations disrupt cluster percolation, requiring titration-based optimization of ion-to-polymer ratios .

Q. What experimental strategies resolve contradictions in PFAS quantification data for this compound in environmental matrices?

- Methodological Answer : Address matrix interference by using isotope dilution mass spectrometry (IDMS) paired with solid-phase extraction (SPE) for PFAS enrichment . Validate methods via interlaboratory comparisons and adherence to criteria like FINER (Feasible, Novel, Ethical, Relevant) to ensure data robustness .

Q. How can computational modeling predict the environmental persistence of this compound degradation byproducts?

- Methodological Answer : Apply density functional theory (DFT) to simulate degradation pathways, focusing on C-F bond stability. Cross-reference results with experimental LC-MS/MS data to identify persistent intermediates (e.g., perfluorohexanoic acid derivatives) .

Q. What role does fluorinated chain length play in the thermal stability of this compound-based materials?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres to compare decomposition profiles. Longer perfluoroalkyl chains typically increase thermal resistance but may reduce solubility, necessitating trade-offs in material design .

Data Interpretation & Validation

Q. How should researchers address discrepancies between experimental and theoretical values in fluorinated polymer systems?

- Methodological Answer : Use dynamic mechanical analysis (DMA) to measure under varying frequencies, correlating results with Fox equation predictions. highlights the impact of ionic clusters on elevation, requiring adjustments to theoretical models .

Q. What validation criteria are essential for publishing PFAS-related findings on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.